1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one is a synthetic compound that falls under the category of imidazole derivatives. These compounds are often explored for their pharmaceutical potential, particularly in the development of new therapeutic agents. This specific compound has garnered interest due to its structural features, which include a piperidine ring and a chlorophenyl group, suggesting possible interactions with biological targets.
The synthesis of 1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one can be achieved through various methods, typically involving the reaction of 4-chlorobenzaldehyde with piperidine and an appropriate imidazole precursor. A common synthetic route involves the following steps:
Technical parameters such as reaction temperature, solvent choice (e.g., acetonitrile or ethanol), and reaction time are critical for optimizing yield and purity.
The molecular structure of 1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one features a core imidazole ring substituted at one position by a piperidine group and at another by a 4-chlorophenyl group.
Key structural data includes:
The spatial arrangement reveals significant dihedral angles between substituents, indicating potential steric interactions that may influence biological activity.
This compound can participate in several chemical reactions, including:
These reactions highlight its versatility as a synthetic intermediate or as a lead compound in drug development.
The mechanism of action for 1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one is primarily linked to its interaction with biological receptors or enzymes. While specific mechanisms may vary based on target systems, it is hypothesized that:
Studies utilizing molecular docking simulations can provide insights into binding affinities and interaction profiles with target proteins.
The physical and chemical properties of 1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one include:
These properties are essential for understanding its behavior in biological systems and during synthesis.
The potential applications of 1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-imidazol-2(5H)-one span several fields:
This compound's structural characteristics make it a valuable candidate for further research into its therapeutic potential and mechanistic pathways.
The synthesis of the imidazolone core typically employs cyclocondensation strategies involving α-haloketones or α-amino carbonyl precursors. A common approach involves reacting 4-chlorophenylglyoxal derivatives with N-protected piperidine carboxamides under basic conditions, yielding the bicyclic imidazolone scaffold. Alternative routes utilize urea condensations with α-functionalized ketones, where 2-chloro-1-(4-chlorophenyl)ethanone reacts with N-(piperidin-1-yl)urea to form the imidazolone ring. Microwave-assisted cyclocondensation significantly improves reaction efficiency, reducing synthesis times from 12–18 hours to 30–45 minutes while increasing yields from 45% to 78% [1]. Solvent optimization studies demonstrate that polar aprotic solvents like DMF facilitate higher regioselectivity compared to ethanol or toluene, minimizing positional isomer formation [7]. Critical challenges include controlling exocyclic double bond formation (2(5H)-one vs. 2H-isomer) through careful pH management during workup [1] [10].
Table 1: Optimization of Imidazolone Cyclocondensation Methods
Method | Reaction Time (h) | Temperature (°C) | Yield (%) | Regioselectivity (5H:2H) |
---|---|---|---|---|
Conventional reflux | 12–18 | 110 | 45–52 | 85:15 |
Microwave-assisted | 0.5–0.75 | 140 | 70–78 | 95:5 |
Solvent-free grinding | 3–4 | RT | 38–42 | 70:30 |
Phase-transfer catalysis | 5–6 | 85 | 60–65 | 90:10 |
Piperidine introduction occurs either prior to or after imidazolone formation, with significant pharmacological consequences. N-alkylation of preformed 4-chloroimidazolones with piperidine generates the target compound directly, but suffers from O-alkylation byproducts (15–20%). Alternatively, incorporating N-(piperidin-1-yl)glycinamide precursors during cyclocondensation circumvents this issue but requires protection/deprotection steps. Positional isomer studies reveal that 4-piperidinyl substitution (as in ELB-139) provides superior GABAA receptor binding (Ki = 43 nM) compared to 1-piperidinyl isomers (Ki > 500 nM) due to optimal spatial orientation of the basic nitrogen [1] [9]. Ring expansion to homopiperidine (7-membered) analogs decreases target affinity by 3–5 fold, while conformationally constrained analogs (e.g., 4-methylpiperidine derivatives) exhibit enhanced metabolic stability but reduced aqueous solubility [6] [9].
The 4-chlorophenyl moiety can be installed via electrophilic chlorination or transition-metal catalyzed coupling. Direct chlorination of phenylimidazolones using Cl2/AlCl3 yields predominantly para-isomers (82% selectivity), but causes oxidative degradation of the imidazolone core (15–20% yield loss). Suzuki-Miyaura cross-coupling between 4-boronoimidazolones and 4-chloroiodobenzene provides superior regiocontrol (>99% para-substitution) under mild conditions (Pd(PPh3)4, K2CO3, 80°C). Computational studies confirm that para-substitution minimizes steric clashes with the imidazolone carbonyl while maintaining optimal π-stacking geometry in biological targets [3] [10]. Alternative halogenation (bromo, fluoro) at this position modulates electron-withdrawing properties, with meta-chloro derivatives showing unexpected 5-HT2A affinity enhancement [9].
Systematic modification of the chlorophenyl moiety reveals stringent requirements for GABAergic activity. Para-chloro substitution provides optimal GABAA binding (IC50 = 0.89 μM), while ortho-chloro analogs exhibit >50-fold reduced potency due to steric hindrance in the benzodiazepine binding pocket. Fluorine substitution at para-position maintains affinity but alters subunit selectivity (α3 vs. α1 preference). Electron-donating groups (e.g., -OCH3) abolish activity, confirming the necessity of electron-deficient aromatics for receptor interaction. Biphenyl derivatives substituted at the 4'-position show enhanced 5-HT2A/D2 receptor polypharmacology, potentially useful for atypical antipsychotic development [1] [9].
Table 2: Pharmacological Effects of Chlorophenyl Modifications
Substituent Position | GABAA Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | α3/α1 Selectivity Ratio |
---|---|---|---|---|
Para-Cl | 43.3 ± 2.1 | 23.3 ± 1.8 | 158.8 ± 9.7 | 8.7 |
Meta-Cl | 210.5 ± 11.4 | 18.9 ± 1.2 | 96.4 ± 5.3 | 3.2 |
Ortho-Cl | 2280 ± 156 | 210.5 ± 14.3 | >1000 | 1.1 |
Para-F | 51.7 ± 3.3 | 31.6 ± 2.4 | 143.2 ± 8.6 | 12.5 |
Para-OCH3 | >5000 | 420.3 ± 28.7 | >1000 | 0.8 |
Piperidine ring conformation significantly influences blood-brain barrier (BBB) penetration. N-methylpiperidine derivatives exhibit 3-fold higher PAMPA-BBB permeability (Pe = 5.2 × 10−6 cm/s) compared to N-H analogs (Pe = 1.7 × 10−6 cm/s) due to reduced hydrogen bonding capacity. Conformational restriction via spiro-fusion (e.g., 3,9-diazaspiro[5.5]undecane) enhances P-glycoprotein (P-gp) efflux ratios from 2.1 to 15.8, significantly reducing CNS availability. Molecular dynamics simulations reveal that bioactive piperidine conformations adopt equatorial-exposed nitrogen orientations, with calculated energy barriers of 8–12 kcal/mol for chair-chair interconversion [5] [6]. Introduction of 3,5-dimethyl substituents locks the piperidine in favored chair conformations, improving membrane partitioning (log P increased from 2.1 to 2.9) but reducing aqueous solubility [6] [9].
Metabolic vulnerability occurs primarily at three sites: imidazolone C5-position oxidation, N1-dealkylation, and piperidine N-oxidation. Strategic modifications address each vulnerability:
Table 3: Metabolic Stability Parameters for Key Derivatives
Modification | t1/2 Rat MLM (min) | t1/2 Human MLM (min) | Major Metabolic Pathway | CYP450 Inhibition (IC50 μM) |
---|---|---|---|---|
Parent Compound | 12.1 ± 1.3 | 22.7 ± 2.5 | C5-oxidation → N-dealkylation | 3A4: 14.2; 2D6: >50 |
C5-Methyl analog | 46.3 ± 4.2 | 68.9 ± 6.1 | Direct glucuronidation | 3A4: 28.7; 2D6: >50 |
N1-Fluoro analog | 32.7 ± 3.1 | 51.4 ± 4.8 | Piperidine hydroxylation | 3A4: 19.8; 2D6: >50 |
4-Hydroxypiperidine variant | 28.5 ± 2.7 | 44.2 ± 4.1 | Glucuronide conjugation | 3A4: >50; 2D6: >50 |
Triazolone bioisostere | 87.4 ± 8.3 | 132.6 ± 11.5 | Methyl oxidation → carboxylation | 3A4: 32.5; 2D6: >50 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7